Product packaging for Methyl 2-amino-3-methylbenzoate(Cat. No.:CAS No. 22223-49-0)

Methyl 2-amino-3-methylbenzoate

Cat. No.: B157021
CAS No.: 22223-49-0
M. Wt: 165.19 g/mol
InChI Key: VSFYTPXXMLJNAU-UHFFFAOYSA-N
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Description

Contextualization within Aminobenzoate Ester Chemistry Research

Aminobenzoic acids and their ester derivatives, such as Methyl 2-amino-3-methylbenzoate, are a class of compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid or ester group. rsc.orghmdb.ca The relative positions of these functional groups (ortho, meta, or para) significantly influence the molecule's chemical and physical properties. rsc.org The amino group acts as an electron-donating group, while the ester group is electron-withdrawing. This electronic interplay governs the reactivity of the aromatic ring and the functional groups themselves. rsc.org

Research in aminobenzoate ester chemistry is extensive, driven by the diverse applications of these compounds. nih.gov They serve as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govnbinno.com For instance, para-aminobenzoic acid (PABA) and its derivatives are known for their use in sunscreens and as precursors to folate, a vital vitamin. nih.gov The study of aminobenzoate esters also extends to understanding fundamental chemical principles, such as the influence of substituents on reaction mechanisms and molecular properties. rsc.orgresearchgate.net

Significance as a Pivotal Research Target and Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure, featuring an amino group, a methyl group, and a methyl ester on a benzene ring, offers multiple sites for chemical modification. This versatility makes it a valuable starting material for creating a wide range of organic compounds. guidechem.comchemicalbook.com

One of the key applications of this compound is in the synthesis of various heterocyclic compounds and other complex organic structures. For example, it can be used as a precursor for creating N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, a metabolite of the agricultural fungicide Metalaxyl. chemicalbook.com It is also a starting material in the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester through diazotization followed by reaction with sulfur dioxide. guidechem.com

Furthermore, the study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry and materials science. Researchers often synthesize and evaluate a series of related compounds to determine how specific structural modifications impact their biological activity or physical properties.

Historical Overview of Scholarly Investigations and Foundational Studies

The investigation of aminobenzoic acids dates back to the 19th century, with para-aminobenzoic acid being known as a chemical compound since 1863. nih.gov The synthesis of aminobenzoate esters, including those with additional substituents like this compound, has been a subject of ongoing research.

Early synthetic methods for aminobenzoate esters often involved the esterification of the corresponding aminobenzoic acid. prepchem.com A common method involves reacting the aminobenzoic acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. prepchem.comchemicalbook.com Another approach is the reduction of a nitrobenzoate precursor. For instance, this compound can be prepared by the reduction of 3-methyl-2-nitrobenzoate. guidechem.com

Over the years, research has focused on developing more efficient and selective synthetic routes. This includes exploring different catalysts, reaction conditions, and starting materials to improve yields and minimize byproducts. The development of analytical techniques has also played a crucial role in characterizing these compounds and understanding their reaction pathways.

PropertyValue
Chemical Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS Number 22223-49-0
Appearance White to almost white powder to lump
Melting Point 25.0 to 29.0 °C
Boiling Point 100-105 °C (1 Torr)

Table 1: Physicochemical Properties of this compound sigmaaldrich.comtcichemicals.com

Starting MaterialReagentsProduct
2-amino-3-methylbenzoic acidMethanol (B129727), Hydrogen ChlorideThis compound
3-methyl-2-nitrobenzoateHydrogen, Pd/CThis compound
2-amino-3-methylbenzoic acidMethyl iodide, N,N-dimethylformamideThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B157021 Methyl 2-amino-3-methylbenzoate CAS No. 22223-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYTPXXMLJNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176764
Record name Methyl 3-methylanthranilate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22223-49-0
Record name Benzoic acid, 2-amino-3-methyl-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=22223-49-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylanthranilate
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Record name Methyl 3-methylanthranilate
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Record name Methyl 3-methylanthranilate
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Synthetic Methodologies and Chemical Transformations

Strategies for Methyl 2-amino-3-methylbenzoate Synthesis

The synthesis of this compound can be achieved through several strategic routes, primarily involving the reduction of a nitroaromatic precursor, esterification of the corresponding carboxylic acid, or multi-step pathways starting from basic aromatic compounds.

A common and efficient method for preparing this compound is through the reduction of its nitroaromatic precursor, Methyl 3-methyl-2-nitrobenzoate. guidechem.com This transformation is typically accomplished via catalytic hydrogenation.

In a representative procedure, Methyl 3-methyl-2-nitrobenzoate is subjected to hydrogenation in a high-pressure vessel. guidechem.com The reaction employs a palladium on carbon (Pd/C) catalyst in a solvent such as acetonitrile. guidechem.com The process involves heating the mixture and introducing hydrogen gas at elevated pressure. guidechem.com For instance, the reaction might be conducted at 70°C and 65 psi (450 kPa) for several hours, followed by a further period of hydrogenation at a higher pressure of 100 psi (690 kPa) to ensure complete conversion. guidechem.com This method has been reported to yield the desired product in high purity and with a quantitative yield of up to 97.5%. guidechem.com

Alternative reducing agents can also be employed. For instance, the reduction of nitro compounds can be achieved using iron powder in an acidic medium, such as acetic acid. sciencemadness.org

Table 1: Catalytic Hydrogenation of Methyl 3-methyl-2-nitrobenzoate

Reactant Catalyst Solvent Temperature Pressure Reaction Time Yield
Methyl 3-methyl-2-nitrobenzoate 5% Pd/C Acetonitrile 70°C 65-100 psi ~16.5 hours 97.5% guidechem.com

Another primary route to this compound is the esterification of 2-Amino-3-methylbenzoic acid. guidechem.comprepchem.com This reaction can be carried out using several methods.

One approach involves reacting 2-Amino-3-methylbenzoic acid with a methylating agent like methyl iodide in the presence of a base. guidechem.com For example, using cesium carbonate as the base in N,N-dimethylformamide (DMF) as the solvent, the reaction with methyl iodide proceeds at room temperature over several hours, yielding this compound in a high yield of 92%. guidechem.com

A classic Fischer-Speier esterification method can also be employed. This involves treating 2-Amino-3-methylbenzoic acid with an excess of dry methanol (B129727) in the presence of a strong acid catalyst, such as anhydrous hydrogen chloride. prepchem.com The mixture is typically refluxed to drive the reaction to completion. prepchem.com The product is then isolated after neutralization and extraction. prepchem.com Another variation uses thionyl chloride in methanol, which first forms methyl chloroformate in situ, followed by esterification upon refluxing. chemicalbook.com

Table 2: Esterification of 2-Amino-3-methylbenzoic Acid

Reactant Reagents Solvent Conditions Yield
2-Amino-3-methylbenzoic acid Methyl iodide, Cesium carbonate N,N-dimethylformamide Room temperature, 18 hours 92% guidechem.com
2-Amino-3-methylbenzoic acid Anhydrous Hydrogen Chloride, Methanol Methanol Reflux Not specified prepchem.com
2-Amino-3-methylbenzoic acid Thionyl chloride, Methanol Methanol 0°C to reflux, 24 hours Not specified chemicalbook.com

The synthesis of this compound can also be accomplished through longer, multi-step pathways commencing with readily available aromatic feedstocks like m-xylene (B151644) or m-methylbenzoic acid. google.comgoogle.com These routes often involve a sequence of nitration, oxidation, reduction, and esterification steps.

A common industrial approach starts with the nitration of m-methylbenzoic acid. google.comgoogle.com This is typically achieved by treating m-methylbenzoic acid with nitric acid, sometimes in the presence of sulfuric acid, to produce 2-nitro-3-methylbenzoic acid. google.comgoogle.com The reaction conditions, such as temperature and the concentration of nitric acid, are crucial to control the regioselectivity and yield. google.compatsnap.com The resulting 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. google.comtechemi.com This reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like Pd/C, Pt/C, or Raney nickel, or with reducing agents like iron powder. google.comtechemi.com Finally, the 2-amino-3-methylbenzoic acid is esterified to afford this compound as described in section 2.1.2.

Alternatively, m-xylene can be nitrated to form 1,3-dimethyl-2-nitrobenzene. google.com This can then be oxidized to 3-methyl-2-nitrobenzoic acid, which is subsequently reduced and esterified. google.com Another route involves the nitration of methyl 3-methylbenzoate (B1238549) to give a mixture of isomers, from which methyl 3-methyl-2-nitrobenzoate can be isolated and then reduced. google.com

An alternative strategy from m-xylene involves an initial chlorination step to produce 2-chloro-m-xylene. google.com This is followed by oxidation of one of the methyl groups to a carboxylic acid, yielding 3-methyl-2-chlorobenzoic acid. google.com The final step is an amination reaction, where the chlorine atom is displaced by an amino group, typically using ammonia (B1221849) in the presence of a copper catalyst, to give 2-amino-3-methylbenzoic acid, which is then esterified. google.com

Multistep Synthetic Pathways from Simpler Aromatic Feedstocks (e.g., m-xylene, m-methylbenzoic acid)

Derivatization Reactions and Functional Group Transformations

This compound possesses two reactive functional groups, the amino group and the ester group, which allow for a variety of derivatization reactions.

The amino group can undergo diazotization when treated with sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures. guidechem.com The resulting diazonium salt is a versatile intermediate that can be converted into various other functional groups. For example, it can be reacted with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride derivative, such as 2-chlorosulfonyl-3-methylbenzoic acid methyl ester. guidechem.com

The amino group can also be acylated or alkylated. Furthermore, the ester group can be hydrolyzed back to the carboxylic acid, 2-amino-3-methylbenzoic acid, under either acidic or basic conditions. This carboxylic acid can then be converted to other derivatives, such as amides or other esters.

Additionally, the aromatic ring can undergo further electrophilic substitution reactions. For instance, bromination of similar amino benzoates can occur at positions ortho or para to the activating amino group. Chlorination of the parent 2-amino-3-methylbenzoic acid has also been reported using reagents like cyanuric chloride. patsnap.com

Electrophilic Aromatic Substitution for Sulfonyl Chloride Formation (e.g., 2-chlorosulfonyl-3-methylbenzoic acid methyl ester)

A significant application of this compound is its conversion to sulfonyl chlorides, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. techemi.com A prime example is the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate. guidechem.com This transformation is achieved through a diazotization reaction followed by a sulfonyl chloride formation step. guidechem.com

The process involves treating this compound with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at low temperatures (-10°C to 5°C). guidechem.com This step converts the primary amino group into a diazonium salt. Subsequently, the diazonium salt reacts with sulfur dioxide in the presence of a catalyst, yielding the target sulfonyl chloride, methyl 2-chlorosulfonyl-3-methylbenzoate. guidechem.com This one-step reaction is noted for its simplicity and efficiency, with reported yields greater than 70%. guidechem.com

Another patented method describes the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate starting from methyl 3-methyl-2-nitrobenzoate. google.com This alternative route involves creating a thioether intermediate which is then oxidized to form the final sulfonyl chloride product. google.com

Table 1: Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate

Starting Material Reagents Key Transformation Yield Source
This compound 1. NaNO₂, HCl, Acetic Acid2. SO₂ Diazotization, Sulfonylation >70% guidechem.com

Coordination Chemistry: Ligand Bonding in Metal Complexes (e.g., Oxorhenium(V) Systems)

The structural features of this compound, specifically the amino and ester functional groups, make it a potential ligand for forming coordination complexes with metal ions. The nitrogen atom of the amino group and the oxygen atom of the ester's carbonyl group can act as donor atoms. The study of related aminobenzoic acid derivatives shows that they coordinate with a variety of metal ions, including Cu(II), Pb(II), Zn(II), Mn(II), Co(II), and Ni(II), typically through the nitrogen of the amine and the oxygen of the carboxylate group. researchgate.net

While direct studies on this compound complexes are not extensively detailed in the provided literature, the behavior of analogous molecules provides significant insight. For example, 2-amino-3-methylpyridine, which shares a similar steric and electronic arrangement around the amino group, forms complexes with silver(I) and copper(II). mdpi.com In these complexes, the endocyclic nitrogen atom is the primary site of coordination. mdpi.com In the case of this compound, the amino group's nitrogen would be the expected primary binding site.

Furthermore, the chemistry of oxorhenium(V) with amino acids like histidine has been explored, demonstrating that amino acids can act as N,N,O-tridentate or N,N-bidentate ligands. nih.gov This suggests that this compound could potentially coordinate to metal centers like rhenium, utilizing both its amino and ester functionalities, making it a subject of interest for the design of novel metal-based compounds. nih.gov

Generation of Benzyne (B1209423) Precursors and Related Intermediates

This compound is a derivative of anthranilic acid, a class of compounds well-known as precursors for generating benzynes, which are highly reactive and valuable intermediates in organic synthesis. tcichemicals.com The general method involves the diazotization of the anthranilic acid derivative. tcichemicals.com

The amino group of this compound can be converted into a diazonium salt using reagents like amyl nitrite or tert-butyl nitrite. tcichemicals.com This diazonium salt is unstable and readily decomposes, eliminating nitrogen gas and carbon dioxide (from the corresponding carboxylic acid) to generate the corresponding benzyne intermediate. tcichemicals.com This reactive aryne can then be trapped in situ by various reagents, such as dienes in Diels-Alder reactions, to form complex polycyclic structures. tcichemicals.com The strain of the triple bond in the benzyne promotes cycloaddition reactions, often without the need for metal catalysts. tcichemicals.com

Catalytic Systems and Reaction Optimization in Organic Synthesis

The synthesis of and reactions involving this compound benefit from the application of catalytic systems and process optimization to enhance efficiency, yield, and sustainability.

One of the primary synthesis routes to this compound itself involves the catalytic hydrogenation of 3-methyl-2-nitrobenzoate. guidechem.com This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. guidechem.com Optimization of this process can involve adjusting temperature, pressure, and catalyst loading to achieve high yields, with reports showing quantitative HPLC analysis indicating a 97.5% yield under specific conditions. guidechem.com

Furthermore, the functional groups of this compound, particularly the methyl ester, are subject to various catalytic transformations. Direct amidation of methyl esters to form primary amides is a challenging but important reaction. rsc.org Modern approaches utilize continuous flow technology for process intensification. rsc.org For instance, the aminolysis of methyl esters can be achieved using methanolic ammonia in a high-pressure, high-temperature continuous flow reactor, with Bayesian optimization used to fine-tune reaction parameters for maximum efficiency and safety. rsc.org A variety of catalytic systems, including those based on group IV metals, boron, and N-heterocyclic carbenes, have been developed to facilitate the amidation of esters, which could be applied to this compound. researchgate.net

Table 2: Catalysts in Related Ester Transformations

Reaction Type Catalyst Type Example Catalyst Source
Hydrogenation Heterogeneous 5% Pd/C guidechem.com
Amidation Group IV Metals Ti, Zr salts researchgate.net
Amidation Organocatalyst N-Heterocyclic Carbenes researchgate.net
Amidation Boron-based Organoboron catalysts researchgate.net

Principles of Sustainable Synthesis and Process Efficiency

The principles of green chemistry and process efficiency are increasingly important in the synthesis and application of chemical intermediates like this compound. Efforts are focused on developing methods that are environmentally friendly, cost-effective, and safe. google.com

For the synthesis of the parent 2-amino-3-methylbenzoic acid, traditional methods using iron powder for nitro group reduction generate significant iron mud waste. techemi.com A more sustainable approach utilizes Raney nickel as a catalyst, which offers a simpler process, milder conditions, and high yields (over 92%) without the generation of solid iron waste. techemi.com Another approach to synthesizing the parent acid from 3-methyl-2-chlorobenzoic acid uses an ammoniation step, which is presented as a simple, low-cost, and environmentally friendly method. google.com

In transformations involving this compound, process intensification through continuous flow chemistry represents a significant step towards sustainability. rsc.org As seen in direct amidation reactions, continuous flow reactors offer better control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced scalability. rsc.org

Atom economy is another key principle of sustainable synthesis. For example, in the chlorination of benzoic acids to form acyl chlorides, using PCl₃ as the reagent is noted for its high atom efficiency, as nearly all chlorine atoms are utilized, and the major byproduct is non-toxic phosphonic acid, which simplifies work-up procedures. researchgate.net Applying such principles to the synthesis and subsequent reactions of this compound is crucial for developing more sustainable industrial processes. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The frequencies at which a molecule absorbs infrared radiation correspond to specific bond vibrations, such as stretching and bending.

The acquisition of gas-phase infrared spectra is crucial for studying molecules free from intermolecular interactions that are present in condensed phases. For a compound like Methyl 2-amino-3-methylbenzoate, this would typically involve heating a sample to obtain a sufficient vapor pressure. The vapor is then introduced into a gas cell through which an infrared beam is passed.

Detailed studies on the closely related compound, 2-amino-3-methylbenzoic acid, have utilized gas-phase Fourier Transform Infrared (FT-IR) spectroscopy to analyze its monomeric and dimeric structures. dergipark.org.tr Such analysis allows for the identification of characteristic vibrational frequencies, like those of the hydroxyl group, which are intense in the gas phase due to the absence of steric effects. dergipark.org.tr For this compound, gas-phase analysis would similarly highlight the fundamental vibrations of its amine (N-H), carbonyl (C=O), and methyl (C-H) groups, providing a clear spectral signature of the isolated molecule.

To fully interpret an experimental IR spectrum, theoretical calculations are employed to assign the observed absorption bands to specific molecular vibrations. Methods like Density Functional Theory (DFT) are used to calculate the harmonic vibrational frequencies. dergipark.org.trresearchgate.net The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. scirp.orgresearchgate.net

For this compound, the key vibrational modes would include:

N-H Vibrations: Symmetric and asymmetric stretching of the amino group.

C-H Vibrations: Stretching and deformation modes of the aromatic ring C-H bonds and the two methyl groups (the ester methyl and the ring methyl). researchgate.net

C=O Vibration: A strong, characteristic stretching vibration from the ester carbonyl group.

Ring Vibrations: C-C stretching and bending modes within the benzene (B151609) ring. scirp.org

A detailed PED analysis would resolve the nature of complex vibrations where multiple motions are coupled, providing a definitive assignment for each spectral band. scirp.org

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound This table is based on typical frequency ranges for the functional groups present and is not from direct experimental data for this specific compound.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
N-H Stretching Amino (NH₂) 3300 - 3500
C-H Stretching (Aromatic) Benzene Ring 3000 - 3100
C-H Stretching (Aliphatic) Methyl (CH₃) 2850 - 3000
C=O Stretching Ester 1715 - 1735
C-C Stretching (in-ring) Benzene Ring 1400 - 1600
C-O Stretching Ester 1100 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is indispensable for determining the detailed connectivity and three-dimensional structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, each chemically distinct proton produces a signal. The predicted spectrum would show:

A singlet corresponding to the three protons of the ester methyl group (-OCH₃).

A singlet for the three protons of the methyl group attached to the aromatic ring (Ar-CH₃).

A broad singlet for the two protons of the amino group (-NH₂), which can exchange with solvent protons.

Three distinct signals in the aromatic region for the protons on the benzene ring. Their chemical shifts and coupling patterns (doublets, triplets) would confirm the 1,2,3-substitution pattern.

Spectra of related compounds are often recorded in deuterated chloroform (B151607) (CDCl₃) with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values from the known molecular structure and is not from direct experimental data.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H ~6.5 - 7.8 Multiplet 3H
-NH₂ ~3.5 - 4.5 (broad) Singlet 2H
-OCH₃ (Ester) ~3.8 - 3.9 Singlet 3H
Ar-CH₃ ~2.1 - 2.3 Singlet 3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected:

One signal for the ester carbonyl carbon (C=O) in the downfield region.

Six signals for the six unique carbons of the aromatic ring. The carbons directly attached to the electron-donating amino group and the electron-withdrawing ester group will show characteristic shifts.

One signal for the ester methyl carbon (-OCH₃).

One signal for the ring methyl carbon (Ar-CH₃).

Theoretical predictions of ¹³C NMR shifts are a key step in validating experimental findings. dergipark.org.tr

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values from the known molecular structure and is not from direct experimental data.

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~168 - 172
Aromatic C-N ~145 - 150
Aromatic C-COOR ~110 - 115
Aromatic C-CH₃ ~122 - 126
Aromatic C-H ~115 - 135
-OCH₃ (Ester) ~50 - 55
Ar-CH₃ ~15 - 20

To achieve high accuracy in predicting NMR chemical shifts, theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used. dergipark.org.tr This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculations are often performed using DFT.

To simulate real-world experimental conditions, these calculations incorporate a solvent model. The Self-Consistent Reaction Field (SCRF) model, for instance, approximates the effect of the solvent (like CDCl₃ or DMSO-d₆) on the molecule's electronic structure and, consequently, on the predicted NMR chemical shifts. dergipark.org.trspectrabase.com By comparing the GIAO-calculated shifts with the experimental data, a definitive assignment of each NMR signal can be made, confirming the molecular structure of this compound. dergipark.org.tr

X-ray Diffraction (XRD) for Solid-State Conformation and Crystal Packing

As of the latest literature review, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, insights into its likely solid-state conformation can be inferred from the analysis of structurally similar compounds. For instance, the crystal structure of a related derivative, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, has been detailed and reveals key conformational features that are likely to be shared. iucr.org

In this related structure, the molecule exhibits a nearly planar conformation between the benzene ring and the amide group. iucr.org A similar planarity can be anticipated for this compound due to the electronic conjugation between the amino group, the aromatic ring, and the ester functionality. The orientation of the ester group is typically anti-conformational. iucr.org

A crucial aspect of the crystal packing in related aminobenzoate structures is the formation of intermolecular hydrogen bonds. In the case of this compound, the primary amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. It is highly probable that the crystal packing is dominated by N—H···O hydrogen bonds, which would link molecules into chains or more complex networks. iucr.org The presence of the methyl groups may introduce steric influences on the packing arrangement.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/Information
Crystal System Not determined; likely to be monoclinic or orthorhombic based on related structures.
Space Group Not determined.
Conformation The molecule is expected to be largely planar, with potential for minor torsion angles to alleviate steric strain between the ortho-substituted amino and methyl groups.
Key Interactions Intermolecular N—H···O hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of the ester on an adjacent molecule is expected to be a primary packing motif. iucr.org
Data Status No experimental data is currently available in the public domain for this specific compound. The information presented is based on the analysis of structurally related molecules.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Advanced mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for this purpose.

The mass spectrum of this compound (molar mass: 165.19 g/mol ) is characterized by a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 165. sigmaaldrich.com Under electron ionization, the molecular ion undergoes a series of fragmentation reactions, yielding characteristic product ions that provide structural information.

The fragmentation of aromatic esters often involves the loss of the alkoxy group. For this compound, a primary fragmentation pathway is the loss of the methoxy (B1213986) radical (·OCH₃) to form an acylium ion at m/z 134. Another common fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 106. The presence of the amino and methyl groups on the aromatic ring also influences the fragmentation. For instance, the related compound methyl 2-aminobenzoate (B8764639) shows a characteristic fragment at m/z 119, resulting from the loss of methanol (B129727) (CH₃OH) via a rearrangement, and a fragment at m/z 92. docbrown.infokoreascience.kr Similar fragmentation can be expected for this compound.

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ is typically observed. The fragmentation of this ion can provide further structural confirmation. For related N-methyl amino acids, common fragmentation pathways include the loss of water and carbon monoxide from the protonated molecule. nih.gov

Table 2: Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFormula of FragmentNeutral Loss
165Molecular ion[C₉H₁₁NO₂]⁺˙-
134[M - OCH₃]⁺[C₈H₈NO]⁺Loss of a methoxy radical (·OCH₃)
133[M - CH₃OH]⁺˙[C₈H₇N]⁺˙Loss of methanol (CH₃OH)
106[M - COOCH₃]⁺[C₇H₈N]⁺Loss of a methoxycarbonyl radical (·COOCH₃)
91Tropylium ion or related isomer[C₇H₇]⁺Loss from the aromatic ring structure

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies (e.g., Density Functional Theory with B3LYP/6-311G+(2d,p))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used for its reliability in predicting the geometries and energies of organic molecules. rsc.orgresearchgate.net When paired with a triple-zeta basis set like 6-311G+(2d,p), which includes diffuse functions (+) and polarization functions (d,p) on both heavy atoms and hydrogens, this level of theory provides a robust framework for detailed electronic structure calculations. researchgate.net This approach is crucial for accurately describing systems with potential intramolecular interactions, such as the hydrogen bonding present in Methyl 2-amino-3-methylbenzoate.

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, its ground state structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of rotatable single bonds—specifically the C-C bond connecting the carboxyl group to the ring and the C-N bond of the amino group—gives rise to multiple possible conformers.

Conformational analysis systematically explores these different spatial arrangements. For instance, rotation around the C(ring)-C(O)OCH₃ bond and the C(ring)-NH₂ bond can lead to various conformers with distinct energy levels. Theoretical calculations on substituted benzenes and similar esters show that planar conformations are often preferred to maximize resonance stabilization, but steric hindrance between adjacent groups, like the amino and methyl groups in this molecule, can cause twisting. rsc.org A key feature in the monomeric form of this compound is the expected formation of an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (O=C), which would significantly stabilize a planar or near-planar arrangement of the substituents.

Dimeric structures are primarily formed and stabilized through intermolecular hydrogen bonds. Computational studies would model the interaction between two or more molecules of this compound, optimizing their relative positions to find the most stable dimeric configuration. The most likely interaction would involve the amino group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second molecule.

Table 1: Predicted Conformational Data for this compound

StructureKey Dihedral Angle(s)Predicted Relative Energy (kJ/mol)Key Features
Monomer (Planar)C-C-C=O (~0°), C-C-N-H (~0°)0 (Reference)Stabilized by intramolecular N-H···O=C hydrogen bond.
Monomer (Twisted Ester)C-C-C=O (~90°)HigherIntramolecular H-bond broken; sterically less favorable.
Dimer (Head-to-Tail)-Lower (per monomer)Stabilized by intermolecular N-H···O=C hydrogen bonds.

The amino (-NH₂) and ester (-COOCH₃) functional groups in this compound are prime sites for intermolecular interactions, particularly hydrogen bonding. The amino group possesses two hydrogen atoms that can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Computational studies are used to quantify the strength and geometry of these interactions. By analyzing the optimized geometries of molecular clusters (like dimers or trimers), researchers can determine the precise nature of the hydrogen bonding network. In the solid state, these interactions are expected to dictate the crystal packing, leading to the formation of chains or layered structures. Theoretical models like DFT can predict these arrangements and calculate the binding energies associated with them, revealing the dominant forces in the molecule's supramolecular assembly. For example, studies on similar molecules like methyl 4-amino-3-methylbenzoate have shown that intermolecular N-H···O hydrogen bonds link molecules into chains.

Table 2: Typical Hydrogen Bond Parameters from Computational Models

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kJ/mol)
Intramolecular N-H···O=C~1.9 - 2.2~140 - 160-15 to -25
Intermolecular N-H···O=C~2.0 - 2.4~160 - 180-20 to -35

Potential Energy Surface (PES) Mapping and Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest energy paths for reactions or conformational changes.

One potential reaction pathway for this compound is an intramolecular proton transfer (IPT), where a proton moves from the amino group to the carbonyl oxygen. This would result in the formation of a zwitterionic or keto-enol-like tautomer. A PES scan, where the N-H bond is stretched and the O-H bond is formed incrementally, would be used to calculate the energy barrier for this process. The height of this energy barrier determines the likelihood and rate of the proton transfer. Given the stability of the aromatic system, this barrier is expected to be significant, making the resulting tautomer a high-energy, transient species under normal conditions.

Torsional tautomerism refers to the interconversion of conformers through rotation around single bonds. The energetics of these rotations are critical to understanding the molecule's flexibility and the population of different conformers at a given temperature. By systematically rotating key dihedral angles (e.g., the angle defining the orientation of the ester group relative to the benzene (B151609) ring) and calculating the energy at each step, a one- or two-dimensional PES can be generated. This map reveals the energy barriers separating different conformers. For this compound, the most significant rotations would be around the C(ring)-COOCH₃ and C(ring)-NH₂ bonds. The resulting PES would show the energetic cost of disrupting the planarity and the intramolecular hydrogen bond.

Table 3: Illustrative Energetics from PES Mapping

ProcessCoordinate(s) ScannedPredicted Activation Energy (kJ/mol)Resulting State
Ester Group RotationDihedral C-C-C=O20 - 40Non-planar conformer
Intramolecular Proton TransferN-H and O-H distances> 100High-energy tautomer

Aromaticity Indices and Electronic Structure Analysis (e.g., HOMA)

The aromaticity of the benzene ring is a defining feature of this compound's electronic structure. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. acs.orgnih.gov It compares the bond lengths in a given ring to idealized values for a fully aromatic system (like benzene, where HOMA = 1) and a non-aromatic system (a hypothetical Kekulé structure, where HOMA = 0). nih.gov

For this compound, the HOMA index would be calculated for the benzene ring based on its optimized geometry from DFT calculations. The presence of both an electron-donating amino group and an electron-withdrawing methyl carboxylate group can slightly distort the bond lengths of the ring from the perfect hexagonal symmetry of benzene. However, the HOMA value is expected to be close to 1, confirming the high degree of aromatic character. Analysis of monosubstituted benzenes shows that substituents can slightly alter the HOMA value, but the ring generally retains its strong aromaticity. researchgate.net A value slightly less than 1 would indicate a minor loss of aromaticity due to substituent-induced bond length alternation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No specific molecular dynamics (MD) simulation studies for this compound have been found in the reviewed literature. MD simulations are powerful computational methods used to understand the motion of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into:

Conformational Flexibility: How the molecule changes its shape in different environments. A recent study on its isomers, including this compound (referred to as MMA-3), performed a conformational analysis as part of a broader thermodynamic investigation, but did not delve into dynamic simulations. nih.gov This analysis identified the most stable conformers but did not explore the transitions between them or the influence of solvents. nih.gov

Solvent Interactions: How the molecule interacts with different solvents at a molecular level, which is crucial for understanding its solubility and reaction kinetics.

Intramolecular and Intermolecular Forces: The nature and strength of non-covalent interactions that govern its physical properties and crystal packing.

Without dedicated MD studies, a detailed, data-driven discussion of the dynamic behavior of this specific compound is not possible.

Research on Biological and Pharmacological Relevance

Investigations into Metabolic Fate and Biotransformation Pathways

The biotransformation of chemical compounds is a critical area of study in pharmacology and toxicology. Methyl 2-amino-3-methylbenzoate features in this research primarily as a metabolite of certain widely used compounds and as a synthetic precursor for studying the metabolism of others.

This compound is recognized as a derivative of 2-amino-3-methylbenzoic acid, a known metabolite of the local anesthetic and antiarrhythmic drug, Lidocaine. chemicalbook.comresearchgate.net Following administration, Lidocaine undergoes extensive metabolism, primarily in the liver, through pathways like oxidative N-dealkylation, ring hydroxylation, and amide cleavage. drugbank.compharmgkb.org Research on rabbit-liver fractions identified 2-amino-3-methylbenzoic acid as a new metabolite, the formation of which is dependent on NADPH, oxygen, and soluble enzymes. researchgate.net The presence of this acid, and by extension its methyl ester, serves as a biomarker in the metabolic profile of Lidocaine. drugbank.com

Table 1: Lidocaine Metabolism and Relevant Metabolites

Parent Compound Key Metabolites Metabolic Pathway Component
Lidocaine Monoethylglycinexylidide (MEGX) N-dealkylation pharmgkb.org
Lidocaine Glycinexylidide N-dealkylation pharmgkb.org
Lidocaine 2,6-xylidine Hydrolysis pharmgkb.org
Lidocaine 4-hydroxy-2,6-dimethylaniline Ring Hydroxylation drugbank.compharmgkb.org

In the field of agricultural science, this compound serves as a valuable starting material for the synthesis of metabolites of the fungicide Metalaxyl. chemicalbook.com Metalaxyl is an acylalanine fungicide used to control diseases caused by Oomycete fungi on a variety of crops. wikipedia.org Its metabolism in plants and animals involves processes like hydrolysis and oxidation. wikipedia.org Specifically, this compound is used to synthetically produce N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, which is a known metabolite of Metalaxyl. chemicalbook.com This synthetic application is crucial for creating analytical standards needed to study the environmental fate and metabolic pathways of the parent fungicide.

Evaluation of Antimicrobial and Anti-inflammatory Potentials

The core structure of this compound, the aminobenzoic acid scaffold, is a recurring motif in compounds explored for therapeutic properties. While direct studies on the ester itself are limited, research on its derivatives and parent acid highlights its potential in these areas.

The compound serves as an intermediate in creating new molecules with potential anti-inflammatory and analgesic properties. chemimpex.com Its parent acid, 2-amino-3-methylbenzoic acid, has been associated with anti-inflammatory and antimicrobial research. ambeed.comfluorochem.co.uktargetmol.com For instance, studies have utilized this compound to synthesize novel pyridine (B92270) amide derivatives, which were subsequently screened for antimicrobial activity. researchgate.net Furthermore, computational analyses have been conducted on antifungal transition metal complexes that incorporate ligands derived from this compound, specifically targeting pathogens like Cryptococcus. bohrium.com

Assessment of Herbicidal Activity and Crop Protection Applications

Beyond its role in studying fungicide metabolism, this compound is noted for its potential direct applications in crop protection. Some chemical suppliers indicate that the compound possesses potential herbicidal activity. chemicalbook.comcookechem.com It is also cited as a useful component in the formulation of more effective and environmentally compatible agrochemicals, including herbicides and pesticides. chemimpex.com This suggests its value not just as a synthetic intermediate but as a potential active ingredient in agricultural formulations.

Utility in Proteomics Research and Biological Assays

In the realm of biochemistry and proteomics, this compound functions as a versatile building block for creating specialized chemical probes and inhibitors for biological assays. Researchers employ it in biochemical studies to probe enzyme activities and metabolic pathways. chemimpex.com

Specific research applications include:

Enzyme Inhibition Studies: It was used as a starting material to synthesize a series of 2-styryl benzoxazinones, which were then tested for inhibitory activity against rhomboid proteases, a class of intramembrane serine proteases with potential as drug targets. uni-duesseldorf.de

Development of Immunotherapy Agents: The compound was a key reactant in the synthesis of novel quinazolin-4(3H)-one derivatives designed as inhibitors of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target for tumor immunotherapy. nih.gov

Antimalarial Research: It served as a precursor in the multi-step synthesis of a selective inhibitor of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH), an important target in the development of antimalarial drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Therapeutic Development (e.g., EP4 Antagonists)

Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds to determine how specific structural features influence their biological activity. This compound is frequently employed as a foundational scaffold in such studies. Its structure allows for systematic modifications to explore and optimize interactions with biological targets. chemimpex.com

Table 2: Examples of SAR Studies Utilizing this compound

Therapeutic Target Synthesized Compound Class Research Goal Reference
Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Quinazolin-4(3H)-ones Development of inhibitors for tumor immunotherapy. nih.gov
Rhomboid Protease 2-Styryl Benzoxazinones Discovery of novel enzyme inhibitors. uni-duesseldorf.de

For example, it was used as a starting material in the synthesis of compounds targeting the nicotinic α7 receptor, which is involved in the cholinergic anti-inflammatory response, highlighting its utility in developing treatments for conditions like rheumatoid arthritis and sepsis. google.com Similarly, its role in creating a library of quinazolinones was crucial for identifying potent inhibitors of the ENPP1 enzyme for cancer therapy. nih.gov These examples underscore the compound's value as a versatile starting block for generating novel molecules in targeted therapeutic development.

Role as a Biochemical Reagent in Life Science Research

This compound and its parent compound, 2-amino-3-methylbenzoic acid, serve as valuable biochemical reagents in the field of life science research. nih.gov Their utility primarily lies in their function as building blocks in chemical synthesis and their potential application in proteomics and other biochemical assays.

The compound is commercially available and is noted for its use by early discovery researchers as part of a collection of unique chemicals. Its structural features, including the amino and methyl-substituted benzene (B151609) ring, make it a versatile scaffold for the synthesis of more complex molecules with potential biological activities. For instance, 2-amino-3-methylbenzoic acid is used in the synthesis of chlorantraniliprole, an insecticide with high insecticidal activity and low toxicity to non-target organisms.

In proteomics, while direct applications of this compound are not extensively documented, it is supplied as a specialty product for proteomics research applications. This suggests its potential use in the development of probes or tags for protein identification and characterization. The related compound, 2-amino-3-methylbenzoic acid, is also utilized in peptide synthesis. fluorochem.co.uk

The table below summarizes the key applications of this compound and its parent acid as biochemical reagents.

Compound Application Area Specific Use
This compoundChemical SynthesisBuilding block for complex molecules
ProteomicsPotential reagent for protein studies
2-Amino-3-methylbenzoic acidChemical SynthesisIntermediate in insecticide synthesis
Peptide SynthesisReagent in peptide chain elongation

Antifungal Research Potential

Research into the antifungal properties of aminobenzoic acid esters and their derivatives has revealed promising potential for this class of compounds. While studies focusing specifically on this compound are limited, research on structurally related compounds provides a strong basis for its potential antifungal activity.

A study on N-benzoyl amino esters and N-benzoyl amino acids demonstrated that N-benzoylamino methyl esters derived from various amino acids exhibit significant antifungal activity. scielo.org.mx Notably, the ester forms of these compounds were found to be more potent than their corresponding carboxylic acid forms. This suggests that the methyl ester group in this compound could be crucial for its potential antifungal action.

Furthermore, derivatives of 4-aminobenzoic acid have been shown to possess potent broad-spectrum antifungal properties. nih.gov Simple chemical modifications of the basic aminobenzoic acid structure can lead to compounds with significant inhibitory activity against various fungal strains.

Research on cinnamic acid and benzoic acid esters has also highlighted the importance of specific molecular characteristics for antifungal action. nih.gov This indicates that the substituent groups on the benzene ring of this compound, namely the amino and methyl groups, could play a significant role in its potential antifungal profile.

The table below presents findings from studies on related aminobenzoic acid esters and their antifungal activity.

Compound/Derivative Fungal Strain(s) Key Findings Reference
N-benzoylamino methyl estersFusarium temperatum, Aspergillus fumigatusPotent antifungal agents, with the ester form being more active than the acid form. scielo.org.mx
4-Aminobenzoic acid Schiff basesVarious fungal strainsPotent broad-spectrum antifungal properties. nih.gov
Methyl caffeate, Methyl 2-nitrocinnamateCandida albicansDemonstrated significant antifungal effect. nih.gov

These findings collectively suggest that this compound is a compound of interest for further investigation into its antifungal potential. Its structural similarity to compounds with proven antifungal activity makes it a viable candidate for screening and development in the search for new antifungal agents.

Applications in Materials Science and Industrial Chemistry

Molecular Building Blocks for Advanced Organic Synthesis

Methyl 2-amino-3-methylbenzoate is recognized as a versatile molecular building block in advanced organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a wide range of chemical transformations. Organic chemists utilize this compound as a starting material to introduce the 2-amino-3-methylbenzoyl moiety into more complex molecular architectures.

The reactivity of the amino group allows for reactions such as diazotization, acylation, and alkylation, while the ester group can undergo hydrolysis, amidation, and reduction. guidechem.comprepchem.com This dual reactivity is instrumental in multi-step syntheses, where precise control over reaction conditions enables selective functionalization of the molecule. For instance, the amino group can be protected while the ester is transformed, or vice versa, providing a strategic advantage in the total synthesis of complex natural products and designed molecules.

One notable synthetic application involves the bromination of the aromatic ring, followed by further transformations to create more complex substituted benzene (B151609) derivatives. The strategic placement of the methyl and amino groups influences the regioselectivity of these reactions, guiding the synthesis towards specific isomers.

Table 1: Key Reactions in the Synthesis of this compound

Reaction TypeReagentsProductSignificance
Esterification2-amino-3-methylbenzoic acid, Methanol (B129727), Hydrogen ChlorideThis compoundA common and direct method to produce the target compound. prepchem.com
Reduction3-methyl-2-nitrobenzoate, Pd/C, H2This compoundAn alternative route starting from the corresponding nitro compound. guidechem.com

Precursors for Pharmaceutical and Agrochemical Intermediates

The role of this compound as a precursor for intermediates in the pharmaceutical and agrochemical industries is well-documented. Its structural framework is a key component in the synthesis of a variety of biologically active molecules.

In the agrochemical sector, this compound is a crucial intermediate in the production of modern pesticides. For example, it is a starting material for the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, which is a key intermediate for the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl. guidechem.com Furthermore, the parent acid, 2-amino-3-methylbenzoic acid, is a vital intermediate for the insecticide chlorantraniliprole, highlighting the importance of this chemical family in crop protection. techemi.comgoogle.com The synthesis of the insecticide Chlorphenamide also utilizes 2-amino-3-methylbenzoic acid as an intermediate. techemi.com

In the pharmaceutical realm, derivatives of this compound are employed in the synthesis of various therapeutic agents. The parent compound, 2-amino-3-methylbenzoic acid, is a known precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics. nbinno.com A structurally related compound, Methyl 3-amino-2-methylbenzoate, has been investigated for its potential antitumor and antibacterial activities, suggesting that this class of compounds holds promise for the development of new medicinal agents. biosynth.com

Table 2: Examples of Agrochemicals Derived from this compound Intermediates

AgrochemicalClassRole of this compound Derivative
Fluazifop-P-butylHerbicidePrecursor to the intermediate 2-chlorosulfonyl-3-methylbenzoic acid methyl ester. guidechem.com
ChlorantraniliproleInsecticideThe parent acid is a key intermediate in its synthesis. google.compatsnap.com
ChlorphenamideInsecticideThe parent acid is an intermediate in its synthesis. techemi.com

Development of Novel Materials with Engineered Properties

While the primary applications of this compound are in the synthesis of small molecules for pharmaceuticals and agrochemicals, its potential as a monomer or modifying agent in the development of novel materials with engineered properties is an area of interest. The presence of the amino and ester functional groups allows for its potential incorporation into polymer backbones, such as polyamides or polyesters.

The incorporation of this aromatic diamine derivative could, in principle, be used to enhance the thermal stability, mechanical strength, and optical properties of high-performance polymers. The rigid aromatic structure and the potential for hydrogen bonding through the amino group could contribute to creating materials with highly ordered structures. However, specific, widely commercialized examples of polymers or materials where this compound is a key monomer are not extensively documented in publicly available literature, suggesting this may be a more specialized or emerging area of application. The development of reference materials for biocidal products containing methyl 2-aminobenzoate (B8764639) highlights the importance of this class of compounds in material formulations, albeit for analytical and safety purposes. koreascience.kr

Intermediates in Specialty Chemical Production (e.g., Dyes and Pigments)

The production of specialty chemicals, particularly dyes and pigments, represents another significant industrial application for this compound and its isomers. The amino group on the benzene ring makes it a suitable diazo component in the synthesis of azo dyes.

Through diazotization, the amino group is converted into a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components), such as phenols and naphthols, to produce a wide spectrum of colors. The specific shade and properties of the resulting azo dye are determined by the molecular structure of both the diazo component and the coupling component. Research has demonstrated the synthesis of novel azo dyes from various amino-methylbenzoic acids, which exhibit a range of colors and have been studied for their biological activities. researchgate.net The parent acid, 2-amino-3-methylbenzoic acid, is explicitly mentioned as an intermediate in azo dye production. nbinno.com A related compound is also used in the synthesis of acidic dyes. rasayanjournal.co.in

These dyes find applications in the textile industry for coloring fabrics, as well as in the formulation of inks and coatings. The field of organic pigments also utilizes intermediates derived from similar structures to create colorants for plastics, paints, and other materials.

Advanced Analytical and Methodological Research

Physicochemical Property Studies and Modeling

A thorough understanding of the physicochemical properties of methyl 2-amino-3-methylbenzoate is fundamental for its handling, purification, and the design of processes involving this compound.

Solubility Determination Methodologies (e.g., Isothermal Saturation Method)

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, it is known to be insoluble in water but readily soluble in various organic solvents. ambeed.com The determination of its solubility in different solvents is a critical step for its purification through crystallization and for its use in solution-based reactions.

A standard and widely accepted technique for determining the solubility of a solid compound like this compound in a liquid solvent is the isothermal saturation method . This gravimetric method involves the following steps:

Excess amount of the solid solute (this compound) is added to a known mass of the solvent in a sealed container.

The mixture is continuously agitated at a constant temperature to ensure that equilibrium is reached, meaning the solvent is saturated with the solute.

Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

A known mass of the saturated solution is carefully withdrawn and its mass is accurately measured.

The solvent is then removed from the sample, typically through evaporation under vacuum, and the mass of the remaining dissolved solid is determined.

The solubility is then calculated as the mass of the solute per mass of the solvent or as a mole fraction.

This process is repeated at various temperatures to obtain a solubility curve, which provides valuable information about the dissolution behavior of the compound.

Thermodynamic Modeling of Solution Processes (e.g., Modified Apelblat, λh, Wilson, NRTL Equations)

Once experimental solubility data is obtained, various thermodynamic models can be employed to correlate the data and predict the solubility at different temperatures. These models are essential for process design and optimization in industrial applications. While specific studies applying these models to this compound are scarce, the following equations are commonly used for solid-liquid equilibrium modeling:

Modified Apelblat Equation: This semi-empirical model is widely used to correlate the solubility of a solute with temperature. It is praised for its simplicity and accuracy in fitting experimental data.

λh (Buchowski) Equation: This model is another effective tool for correlating solubility data, particularly for systems where the solute and solvent have different molecular sizes.

Wilson Equation: This model is based on the concept of local compositions and is effective in describing the behavior of non-ideal solutions.

Non-Random Two-Liquid (NRTL) Equation: Similar to the Wilson equation, the NRTL model also uses the local composition concept and is capable of describing the behavior of a wide range of chemical systems, including those with partial miscibility.

The selection of the most appropriate model depends on the specific solute-solvent system and the accuracy required for the application.

Quantitative Analysis of Solute-Solvent and Solvent-Solvent Interactions

The structure of this compound, with its amino group, ester group, and aromatic ring, allows for a variety of interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions are particularly significant in protic solvents.

Dipole-Dipole Interactions: The polar nature of the ester and amino groups leads to dipole-dipole interactions with polar solvent molecules.

Computational modeling and spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to study these interactions and understand their impact on the compound's properties in different solvent environments. acs.org

Derivations of Mixing Thermodynamics (e.g., Enthalpy and Entropy of Mixing)

The process of dissolving a solute in a solvent involves changes in the thermodynamic properties of the system, such as enthalpy and entropy. Experimental studies on this compound (referred to as MMA-3 in the study) have provided valuable data on its thermodynamic properties. uni-hamburg.de

Table 1: Thermodynamic Properties of this compound (MMA-3)

Property Value Method
Enthalpy of Combustion - Combustion Calorimetry
Enthalpy of Vaporization 70.8 ± 2.0 kJ·mol⁻¹ Calvet Microcalorimetry
Enthalpy of Sublimation - Knudsen Mass-Loss Effusion
Gas-Phase Enthalpy of Formation -325.6 ± 3.2 kJ·mol⁻¹ Calculated

Data sourced from a study on methyl methylanthranilate isomers. uni-hamburg.de

These values are crucial for understanding the energetics of phase transitions. The enthalpy of mixing (ΔHmix) and entropy of mixing (ΔSmix) can be derived from solubility data at different temperatures using the van 't Hoff equation. A positive enthalpy of mixing indicates an endothermic process, where heat is absorbed during dissolution, while a negative value signifies an exothermic process. The entropy of mixing is generally positive, reflecting the increase in randomness as the solute dissolves. These parameters determine the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix), which indicates the spontaneity of the dissolution process.

Chromatographic and Separation Science Methodologies for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring its purity and enabling its quantification in various matrices.

Purification:

Column Chromatography: This is a standard method for purifying this compound on a laboratory scale. uni-duesseldorf.deacs.orgchemicalbook.com Silica gel is commonly used as the stationary phase, and a suitable solvent system, such as n-hexane, is employed as the mobile phase to separate the compound from impurities. uni-duesseldorf.de

Flash Column Chromatography: For faster purifications, flash column chromatography using systems like the TELEDYNE ISCO Combiflash Rf 4x can be utilized. nih.gov

Vacuum Distillation: Given that this compound is a liquid at room temperature or has a relatively low melting point, vacuum distillation is an effective method for its purification, especially on a larger scale. uni-hamburg.de

Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of this compound. acs.orgnih.gov It allows for the determination of the compound's purity and its concentration in reaction mixtures. A typical HPLC analysis would involve a reversed-phase column and a suitable mobile phase, with detection by UV absorbance.

Gas Chromatography (GC): GC is another widely used method for the analysis of volatile compounds like this compound. sigmaaldrich.com It is particularly useful for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. The use of an internal standard is recommended for accurate quantification, especially with manual injections. nih.gov

Table 2: Chromatographic Methods for this compound

Technique Application Stationary Phase Mobile Phase/Eluent
Column Chromatography Purification Silica gel n-hexane
Flash Column Chromatography Purification Silica gel Not specified
HPLC Quantitative Analysis Reversed-phase Not specified
GC Analysis Not specified Not specified
GC-MS Identification and Analysis Rxi-1ms capillary column Helium (carrier gas)

Information compiled from various sources. acs.orguni-hamburg.deuni-duesseldorf.denih.govsigmaaldrich.comnih.gov

High-Throughput Screening and Analytical Platform Development

High-throughput screening (HTS) is a modern drug discovery and materials science approach that allows for the rapid testing of large numbers of compounds for a specific activity. This compound has been utilized as a building block in the synthesis of compound libraries for HTS campaigns aimed at identifying enzyme inhibitors. nih.govresearchgate.netnih.gov

The development of HTS assays involves several key steps:

Assay Design: The assay must be robust, reproducible, and miniaturized to be suitable for screening thousands of compounds. This often involves the use of microtiter plates.

Compound Library: A diverse library of compounds, which may include derivatives of this compound, is screened.

Screening: The library is tested in the assay, and "hits" (compounds that show the desired activity) are identified.

Hit Confirmation and Validation: The initial hits are re-tested and further characterized to confirm their activity and eliminate false positives.

The use of this compound in such screening libraries highlights its importance as a scaffold for the generation of structurally diverse molecules with potential biological activity. The development of analytical platforms, often involving automated liquid handling and sophisticated data analysis software, is crucial for the efficient execution of HTS campaigns.

Chemoinformatics and Data Mining for Compound Research

Chemoinformatics and data mining have emerged as indispensable tools in modern chemical and pharmaceutical research, enabling scientists to analyze, predict, and interpret complex chemical data. These computational disciplines facilitate the acceleration of compound discovery and development by leveraging vast datasets of chemical information. In the context of this compound, these methodologies offer powerful approaches for predicting its properties, understanding its structural characteristics, and exploring its potential applications through in silico analysis. By applying algorithms and statistical methods, researchers can build models that correlate a compound's structure with its physicochemical properties and biological activities, thereby guiding experimental research and optimizing the discovery process.

Detailed research findings from computational studies on analogous compounds provide a framework for the potential application of these techniques to this compound. For instance, studies on related benzoate (B1203000) and aminobenzoate derivatives utilize computational models to predict solubility and other physical characteristics. The modified Apelblat model, the Buchowski–Ksiazaczak λh model, and the Redlich–Kister (CNIBS/R–K) model are examples of mathematical frameworks used to correlate the solubility of compounds in various solvents, which is crucial for designing crystallization and purification processes. acs.org

Furthermore, advanced computational techniques are used to elucidate the intricate details of molecular structure and intermolecular interactions. For a structurally similar compound, Methyl-3-aminothiophene-2-carboxylate, methods such as single-crystal X-ray diffraction analysis combined with Hirshfeld surface analysis and two-dimensional fingerprint plots have been employed. mdpi.com These techniques allow for a detailed understanding of how molecules pack in a crystal lattice and the nature of the non-covalent interactions, such as hydrogen bonds, that stabilize the structure. mdpi.com Such analyses, including the calculation of electrostatic potential (ESP) and frontier molecular orbitals (FMO), provide deep insights into the molecule's reactivity and electronic properties. mdpi.com

Virtual screening and molecular dynamics are other cornerstone chemoinformatic techniques used to identify potential biological targets and novel molecular scaffolds. researchgate.net In this approach, large libraries of chemical compounds are computationally docked against the binding site of a specific protein to predict binding affinity. researchgate.netnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted protein-ligand complex over time. researchgate.net This workflow allows for the rapid identification of promising hit compounds for further experimental validation, significantly streamlining the early stages of drug discovery. researchgate.netnih.gov

The application of these chemoinformatic and data mining strategies to this compound can unlock a deeper understanding of its chemical behavior and potential utility.

Interactive Data Table: Physicochemical and Predicted Chemoinformatic Properties of this compound

This table combines experimentally known data with properties that can be predicted using various chemoinformatic models.

PropertyValue / Predicted OutcomeMethod / Source
Identifier
CAS Number22223-49-0 sigmaaldrich.com
Molecular FormulaC₉H₁₁NO₂ sigmaaldrich.com
Molecular Weight165.19 g/mol sigmaaldrich.com
InChI KeyVSFYTPXXMLJNAU-UHFFFAOYSA-N sigmaaldrich.com
Predicted Physicochemical Properties
SolubilityPrediction in various solvents (e.g., acetone, methanol)Apelblat, λh, or CNIBS/R-K models acs.org
LogP (Octanol-Water Partition Coefficient)Predicted valueQSPR (Quantitative Structure-Property Relationship) models
Boiling PointPredicted valueGroup contribution methods
Predicted Structural/Electronic Properties
Frontier Molecular Orbitals (HOMO/LUMO)Energy gap calculationDensity Functional Theory (DFT)
Electrostatic Potential (ESP)Surface map of charge distributionAb initio calculations mdpi.com
Crystal Packing ForcesIdentification of dominant interactions (e.g., dispersion, electrostatic)Energy-framework analysis mdpi.com

Interactive Data Table: Chemoinformatic Methodologies in Compound Research

This table outlines common chemoinformatic techniques and their applications, which are applicable to the study of this compound and its analogs.

MethodologyApplicationResearch Objective
Virtual Screening Docking large compound libraries against a protein target.To identify potential new inhibitors or modulators of biological targets like MetAP2 or p53-MDM2. researchgate.netnih.gov
Molecular Dynamics Simulation Simulating the movement of a compound and its target protein over time.To assess the stability of a ligand-protein complex and refine its binding mode. researchgate.netnih.gov
Hirshfeld Surface Analysis Visualizing and quantifying intermolecular interactions in a crystal structure.To understand the forces (e.g., N–H⋯O hydrogen bonds) that govern crystal packing. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Developing mathematical models that correlate molecular structure with physical properties.To predict properties like solubility, boiling point, or melting point for new or untested compounds. acs.org
Frontier Molecular Orbital (FMO) Theory Calculating the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.To predict the chemical reactivity and electronic transition properties of the molecule. mdpi.com
Electrostatic Potential (ESP) Mapping Visualizing the electrostatic potential on the molecule's surface.To identify regions prone to electrophilic or nucleophilic attack and understand intermolecular interactions. mdpi.com

Q & A

Q. What are the key physicochemical properties of Methyl 2-amino-3-methylbenzoate relevant to its handling in laboratory settings?

this compound (CAS 22223-49-0) has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Key properties include a melting point of 115–117°C, boiling point of 270.3±20.0°C (at 760 mmHg), and density of 1.1±0.1 g/cm³. Its low toxicity (rat oral LD₅₀: 2910 mg/kg) and floral/fruity aroma necessitate careful handling to avoid contamination and inhalation risks. Proper engineering controls, eyewash stations, and adherence to safety protocols (e.g., labeled containers, decontamination procedures) are recommended .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A step-wise synthesis approach involves esterification of 2-amino-3-methylbenzoic acid using methanol under acidic catalysis. Advanced routes may employ coupling agents (e.g., DIPEA) for regioselective functionalization, as seen in analogous triazine derivative syntheses. Reaction conditions typically involve moderate temperatures (35–50°C) and inert atmospheres to prevent oxidation of the amine group .

Q. What analytical techniques are essential for confirming the identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular ion validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-referencing with NIST spectral databases ensures data reliability .

Advanced Research Questions

Q. How can crystallographic software such as SHELXL and WinGX resolve structural ambiguities in this compound derivatives?

SHELXL refines crystal structures using high-resolution X-ray diffraction data, optimizing anisotropic displacement parameters and hydrogen bonding networks. WinGX integrates data processing (e.g., absorption corrections) and visualization tools (ORTEP) to validate molecular geometry. For example, resolving positional disorder in the methyl or amino groups requires iterative refinement cycles and electron density mapping .

Q. What challenges arise in spectroscopic characterization of this compound analogs, and how are they addressed?

Discrepancies in NMR chemical shifts (e.g., due to tautomerism or solvent effects) are mitigated by comparing experimental data with computational predictions (DFT calculations) or database entries (NIST). Conflicting mass spectrometry fragments may arise from in-source decay; tandem MS (MS/MS) or high-resolution instruments (HRMS) clarify fragmentation pathways .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

The compound serves as a precursor in synthesizing triazine-based pharmacophores, such as inhibitors targeting kinase enzymes. For example, coupling with chlorophenoxy-triazine scaffolds (via nucleophilic aromatic substitution) yields bioactive molecules with potential anticancer or anti-inflammatory properties. Reaction optimization focuses on regioselectivity and minimizing byproducts .

Q. What strategies are employed to validate synthetic yields and purity in large-scale preparations of this compound?

Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) calculates reaction yields. Purity is assessed via HPLC with UV detection (λ = 254 nm), while thermogravimetric analysis (TGA) monitors thermal stability. Recrystallization from ethanol/water mixtures improves purity (>98%) for sensitive applications .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Melting Point115–117°C
Boiling Point270.3±20.0°C (760 mmHg)
Density1.1±0.1 g/cm³
Molecular Weight165.19 g/mol
LD₅₀ (Oral, Rat)2910 mg/kg

Table 2: Recommended Analytical Techniques for Structural Validation

TechniqueApplicationReference
¹H/¹³C NMRFunctional group assignment
HPLC-UVPurity assessment
FTIREster/amine group detection
X-ray CrystallographyAbsolute configuration determination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.